
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O4S/c1-19-12-7-11(8-13(9-12)20-2)16-21(17,18)14-5-3-10(15)4-6-14/h3-9,16H,15H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with an amino group and a sulfonamide group, and another benzene ring substituted with two methoxy groups .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 161-162 degrees Celsius . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Antibacterial Activity
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide: is part of the sulfonamide class of compounds, which are known for their antibacterial properties. This compound can inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. By blocking this pathway, it prevents bacterial DNA synthesis and cell division, effectively acting as a broad-spectrum antibacterial agent .
Anti-Carbonic Anhydrase Activity
Sulfonamides, including this compound, have shown effectiveness in inhibiting carbonic anhydrases. These enzymes are involved in various physiological processes, such as fluid secretion, respiration, and pH balance. Inhibiting carbonic anhydrase can be beneficial in treating conditions like glaucoma, where reducing intraocular pressure is necessary .
Anticancer Research
The structure of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide allows it to be used in cancer research, particularly in the design of molecules that can selectively target cancer cells. Its sulfonamide group can be functionalized to create compounds that interfere with tumor growth and proliferation .
Proteomics Research
This compound is utilized in proteomics research due to its ability to interact with proteins and modify their function. It can serve as a building block for developing probes or inhibitors that can help in understanding protein functions in biological systems .
Drug Design and Development
Due to its versatile structure, 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is a valuable compound in drug design and development. It can be used to synthesize a variety of derivatives with potential pharmacological activities, such as antiviral, anti-inflammatory, and antidiabetic properties .
Environmental Toxicity Studies
Sulfonamides, including this compound, are not readily biodegradable and can accumulate in the environment, leading to potential toxicity. Studies involving 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide can help assess the environmental impact and develop strategies to mitigate its effects .
Mecanismo De Acción
Target of Action
The primary target of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . This enzyme plays a crucial role in maintaining pH homeostasis within tumor cells, which is essential for their survival and proliferation .
Mode of Action
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation within tumor cells, which can lead to their death .
Biochemical Pathways
The inhibition of CA IX affects the carbon dioxide hydration pathway within tumor cells . This pathway is crucial for maintaining intracellular pH and facilitating various biochemical reactions. By inhibiting CA IX, 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide disrupts this pathway, leading to an imbalance in intracellular pH that can inhibit tumor cell growth and proliferation .
Pharmacokinetics
These properties can include good oral absorption, wide distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys . These properties can impact the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent.
Result of Action
The inhibition of CA IX by 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide leads to a disruption in intracellular pH regulation within tumor cells . This disruption can inhibit tumor cell growth and proliferation, leading to cell death . In addition, some derivatives of this compound have shown significant anti-proliferative activity against certain breast cancer cell lines .
Action Environment
The action of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of its inhibitors . Additionally, factors such as the presence of other medications, the patient’s health status, and genetic variations can also influence the compound’s action, efficacy, and stability.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-7-11(8-13(9-12)20-2)16-21(17,18)14-5-3-10(15)4-6-14/h3-9,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFOJBDFKXNQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

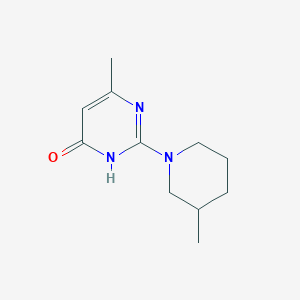
![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)
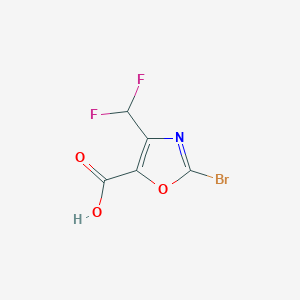
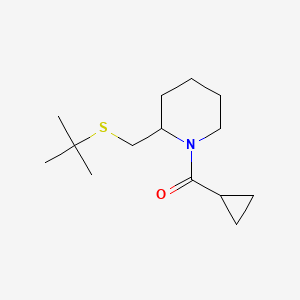

![(E)-3-(3-(2,5-dioxopyrrolidin-1-yl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2865080.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2865083.png)
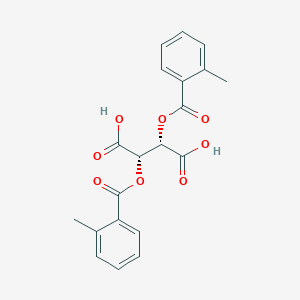
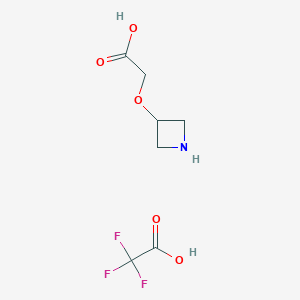
![2-(2-chlorophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2865089.png)
![(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865090.png)
![4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2865091.png)
